(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Overview
Description
®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a heterocyclic compound that features both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst to form the oxazine ring . Another approach involves the use of α,β-unsaturated imines and acetylenedicarboxylates, which react efficiently with arylaldehyde dipolarphiles in a (4+2) annulation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
1,3-Oxazine: Another isomeric form of oxazine with distinct chemical properties.
Hexahydropyridazin: A related compound with a similar ring structure but different functional groups.
Uniqueness
®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms within its ring structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPIALZQJURCZ-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@H]2CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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